O-Acetylrotigotine Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-Acetylrotigotine Hydrochloride is a derivative of rotigotine, a non-ergoline dopamine agonist. Rotigotine is primarily used in the treatment of Parkinson’s disease and restless leg syndrome. This compound is a compound that has been synthesized to enhance the pharmacological properties of rotigotine, making it more effective in its therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-Acetylrotigotine Hydrochloride involves the acetylation of rotigotine. The process typically includes the reaction of rotigotine with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the selective acetylation of the hydroxyl group on the rotigotine molecule .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-performance liquid chromatography (HPLC) to purify the final product and ensure its quality. The production process also includes rigorous quality control measures to monitor the purity and stability of the compound .
Chemical Reactions Analysis
Types of Reactions
O-Acetylrotigotine Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: It can be reduced under specific conditions to yield reduced forms of the compound.
Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound .
Scientific Research Applications
O-Acetylrotigotine Hydrochloride has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of dopamine agonists and their derivatives.
Biology: The compound is used in research to understand the mechanisms of dopamine receptor activation and signaling pathways.
Medicine: It is investigated for its potential therapeutic effects in treating neurological disorders such as Parkinson’s disease and restless leg syndrome.
Industry: The compound is used in the development of new pharmaceutical formulations and drug delivery systems
Mechanism of Action
O-Acetylrotigotine Hydrochloride exerts its effects by activating dopamine receptors in the brain. It mimics the action of dopamine, a neurotransmitter that plays a crucial role in regulating movement and coordination. The compound binds to dopamine receptors, particularly the D1, D2, and D3 receptors, and activates them, leading to improved dopaminergic signaling. This mechanism helps alleviate the symptoms of Parkinson’s disease and restless leg syndrome .
Comparison with Similar Compounds
Similar Compounds
Rotigotine: The parent compound of O-Acetylrotigotine Hydrochloride, used in the treatment of Parkinson’s disease and restless leg syndrome.
Pramipexole: Another dopamine agonist used for similar therapeutic purposes.
Ropinirole: A non-ergoline dopamine agonist used in the treatment of Parkinson’s disease and restless leg syndrome.
Uniqueness
This compound is unique due to its enhanced pharmacological properties compared to rotigotine. The acetylation of rotigotine improves its stability and bioavailability, making it more effective in its therapeutic applications. Additionally, the compound’s ability to undergo various chemical reactions makes it a valuable tool in scientific research .
Properties
CAS No. |
1229620-82-9 |
---|---|
Molecular Formula |
C21H28ClNO2S |
Molecular Weight |
394.0 g/mol |
IUPAC Name |
[(6S)-6-[propyl(2-thiophen-2-ylethyl)amino]-5,6,7,8-tetrahydronaphthalen-1-yl] acetate;hydrochloride |
InChI |
InChI=1S/C21H27NO2S.ClH/c1-3-12-22(13-11-19-7-5-14-25-19)18-9-10-20-17(15-18)6-4-8-21(20)24-16(2)23;/h4-8,14,18H,3,9-13,15H2,1-2H3;1H/t18-;/m0./s1 |
InChI Key |
AVIUYGPHELTUQP-FERBBOLQSA-N |
Isomeric SMILES |
CCCN(CCC1=CC=CS1)[C@H]2CCC3=C(C2)C=CC=C3OC(=O)C.Cl |
Canonical SMILES |
CCCN(CCC1=CC=CS1)C2CCC3=C(C2)C=CC=C3OC(=O)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.